molecular formula C12H11BrN+ B1185363 1-Allyl-6-bromoquinolinium

1-Allyl-6-bromoquinolinium

Cat. No.: B1185363
M. Wt: 249.131
InChI Key: SAGWFDIHVLNITH-UHFFFAOYSA-N
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Description

1-Allyl-6-bromoquinolinium is a brominated quinoline derivative characterized by an allyl group at the 1-position and a bromine atom at the 6-position of the quinoline ring. Its molecular formula is C₁₂H₁₁BrN, and it is primarily utilized as a pharmaceutical intermediate due to its structural versatility in drug design. The compound’s reactivity stems from the electron-withdrawing bromine atom and the conjugated π-system of the quinoline scaffold, enabling participation in cross-coupling reactions and nucleophilic substitutions .

Properties

Molecular Formula

C12H11BrN+

Molecular Weight

249.131

IUPAC Name

6-bromo-1-prop-2-enylquinolin-1-ium

InChI

InChI=1S/C12H11BrN/c1-2-7-14-8-3-4-10-9-11(13)5-6-12(10)14/h2-6,8-9H,1,7H2/q+1

InChI Key

SAGWFDIHVLNITH-UHFFFAOYSA-N

SMILES

C=CC[N+]1=CC=CC2=C1C=CC(=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Bromine placement (e.g., 3-Br vs. 6-Br) alters electronic distribution, affecting reactivity. For example, 1-(3-Bromoquinolin-6-yl)ethanone shows reduced steric hindrance compared to this compound, favoring its use in acetylative coupling reactions .
  • The addition of functional groups like acetamide (as in analogs) enhances antiproliferative activity, with IC₅₀ values as low as 5.4 μM .

Efficiency Comparison :

  • NBS-mediated bromination () achieves high regioselectivity but requires careful control of reaction time and solvent polarity .

Physicochemical Properties

Property This compound 1-(3-Bromoquinolin-6-yl)ethanone 6-Amino-5-bromoquinoxaline
Molecular Formula C₁₂H₁₁BrN C₁₁H₈BrNO C₈H₆BrN₃
Appearance Not reported White powder Not reported
Applications Pharmaceutical intermediate Pharmaceuticals, skincare Chemical synthesis

Insights :

  • The acetyl group in 1-(3-Bromoquinolin-6-yl)ethanone improves crystallinity, facilitating purification .
  • 6-Amino-5-bromoquinoxaline’s amino group enables hydrogen bonding, enhancing solubility in polar solvents .

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